molecular formula C7H7N3O B1283361 5-Amino-1H-indazol-3-ol CAS No. 89792-09-6

5-Amino-1H-indazol-3-ol

Cat. No. B1283361
CAS RN: 89792-09-6
M. Wt: 149.15 g/mol
InChI Key: XAFHVHYSJZHBMY-UHFFFAOYSA-N
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Description

5-Amino-1H-indazol-3-ol is a compound that is structurally related to various heterocyclic compounds that have been synthesized and studied for their potential applications in medicinal chemistry and materials science. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and properties of related heterocyclic compounds, which can be informative for understanding this compound.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multicomponent reactions, as seen in the synthesis of 5-amino oxazole, which is prepared through a novel three-component synthesis and can further react to form polysubstituted pyrrolopyridine . Similarly, the regioselective synthesis of 5-aminooxazoles has been achieved using a Cp*Co(III) catalyst, starting from N-(pivaloyloxy)amides and ynamides . These methods highlight the potential for creating diverse scaffolds from simple starting materials, which could be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure and tautomerism of related compounds such as 3(5)-amino-1,2,4-triazoles have been studied using NMR spectroscopy and X-ray crystallography . These techniques are crucial for understanding the preferred tautomeric forms and the influence of various factors on the tautomerism of heterocyclic compounds. The crystal structure analysis of another related compound, 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, provides insights into the stability of different tautomers and their photophysical properties .

Chemical Reactions Analysis

The chemistry of heterocyclic compounds can be complex, as demonstrated by the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which can undergo the Dimroth rearrangement . To avoid this, a ruthenium-catalyzed cycloaddition protocol has been developed. This highlights the importance of understanding the reactivity and potential rearrangements that compounds like this compound may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are often studied to assess their potential applications. For instance, the ocular hypotensive response of a selective 5-HT2 receptor agonist with an indazole moiety has been evaluated in nonhuman primates . Additionally, the practical, metal-free synthesis of 1H-indazoles has been reported, which is mild and yields the desired compounds efficiently . These studies provide a foundation for understanding the properties of this compound, such as its potential biological activity and synthetic accessibility.

Scientific Research Applications

  • D-Amino Acid Oxidase Inhibition : A study by Szilágyi et al. (2018) discovered that 1H-indazol-3-ol derivatives are potent d-amino acid oxidase (DAAO) inhibitors. DAAO inhibition can increase brain d-serine levels, thus contributing to NMDA receptor activation, which is significant in treating schizophrenia. The study found 6-fluoro-1H-indazol-3-ol to significantly increase plasma d-serine levels in vivo, indicating the potential of these compounds in developing new drug candidates (Szilágyi et al., 2018).

  • Ocular Hypotensive Effects : Research by May et al. (2015) identified derivatives of 1H-indazol-3-ol as effective in reducing intraocular pressure in a nonhuman primate model of glaucoma. This suggests their applicability in treating ocular hypertension and glaucoma, highlighting the therapeutic potential of these compounds in ophthalmology (May et al., 2015).

  • Anti-Inflammatory Activity : A study conducted by Schindler et al. (1998) synthesized new indazol-3-ol derivatives, some of which showed significant anti-inflammatory activities in various inflammation models. Specifically, a compound inhibited the oxidation of arachidonic acid, suggesting its potential use in developing anti-inflammatory therapies (Schindler et al., 1998).

  • Kinase Inhibition : Akritopoulou‐Zanze et al. (2011) reported the synthesis of 5-substituted indazoles and amino indazoles as kinase inhibitors. These compounds showed potent inhibition of several kinases, such as Rock2 and Gsk3β, indicating their potential in targeted cancer therapies or other diseases related to kinase dysregulation (Akritopoulou‐Zanze et al., 2011).

  • Corrosion Inhibition : In a study by Hassan et al. (2007), derivatives of 1H-indazol-3-ol were investigated as inhibitors for mild steel corrosion. This application is significant in the field of material science, indicating the utility of these compounds in protecting metals from corrosive environments (Hassan et al., 2007).

  • Antimicrobial Activity : Li et al. (2003) explored the use of 5-aminoindazole as a core scaffold to produce inhibitors with broad-spectrum antimicrobial activity. The study emphasized the importance of structure-based design in rapidly increasing the potency of these compounds, making them suitable for developing new antimicrobial drugs (Li et al., 2003).

Mechanism of Action

Target of Action

5-Amino-1H-indazol-3-ol, also known as 5-Amino-3-hydroxy(1H)indazole, is a derivative of indazole, a heterocyclic aromatic organic compound . The primary targets of this compound are believed to be tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades, and they play a vital role in regulating cellular functions such as cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

The compound interacts with its targets by binding to the hinge region of tyrosine kinases . This interaction inhibits the activity of the kinases, thereby affecting the signal transduction cascades they regulate . The compound’s mode of action is primarily through the inhibition of these kinases, leading to changes in the cellular functions they control .

Biochemical Pathways

The biochemical pathways affected by this compound are those regulated by the tyrosine kinases it targets . These pathways include various signal transduction cascades involved in cellular functions such as cell growth, differentiation, metabolism, and apoptosis . The compound’s inhibition of tyrosine kinases disrupts these pathways, leading to downstream effects on these cellular functions .

Result of Action

The result of this compound’s action is the disruption of cellular functions regulated by the tyrosine kinases it targets . This includes effects on cell growth, differentiation, metabolism, and apoptosis . For example, the compound has been found to have promising inhibitory effects against human cancer cell lines .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . Therefore, they have gained considerable attention in the field of medicinal chemistry. Numerous methods have been developed to construct these heterocycles with better biological activities .

properties

IUPAC Name

5-amino-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFHVHYSJZHBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566184
Record name 5-Amino-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89792-09-6
Record name 5-Amino-1,2-dihydro-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89792-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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